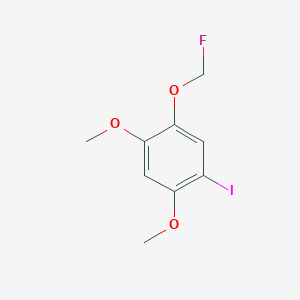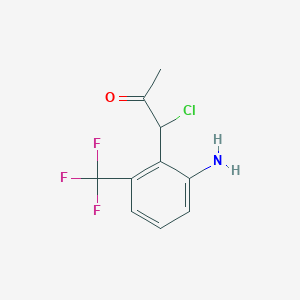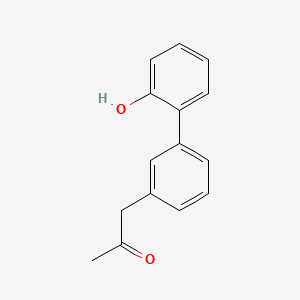
1-(2'-Hydroxybiphenyl-3-YL)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27046. This compound is characterized by the presence of a hydroxybiphenyl group attached to a propanone moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one typically involves the reaction of 2’-hydroxybiphenyl with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the biphenyl moiety can undergo nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Scientific Research Applications
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one can be compared with similar compounds such as:
1-(3-Hydroxybiphenyl-2-YL)propan-2-one: This compound has a similar structure but with the hydroxy group positioned differently on the biphenyl ring.
1-(4-Hydroxybiphenyl-2-YL)propan-2-one: Another isomer with the hydroxy group at the 4-position.
1-(2’-Methoxybiphenyl-3-YL)propan-2-one: This compound has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[3-(2-hydroxyphenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)9-12-5-4-6-13(10-12)14-7-2-3-8-15(14)17/h2-8,10,17H,9H2,1H3 |
InChI Key |
YWISKWVNLPYGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
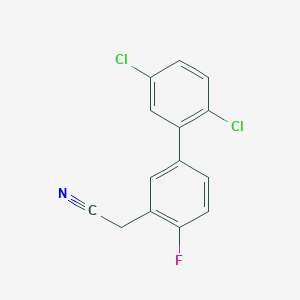
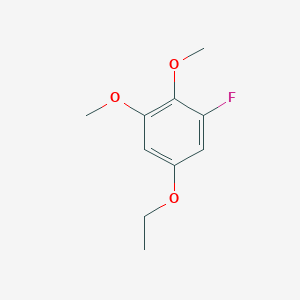

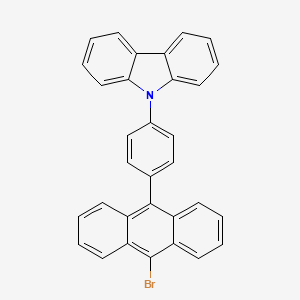
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
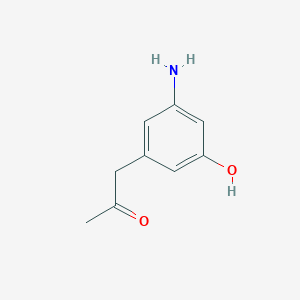

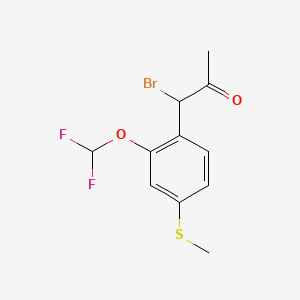
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
